3-(2-(3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)-2-oxoethyl)-6-cyclopropylpyrimidin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-(3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)-2-oxoethyl)-6-cyclopropylpyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C21H21N5O3 and its molecular weight is 391.431. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Scientific Research Applications of Related Compounds:
Drug Metabolism and Pharmacokinetics
Compounds with complex structures including oxadiazole and pyrimidine rings are often explored for their pharmacological properties. Studies on related compounds, such as FK3453, have detailed their metabolic stability, bioavailability, and the mechanisms of drug metabolism in humans versus animals, shedding light on the challenges of developing orally bioavailable drugs due to extensive metabolism by enzymes like aldehyde oxidase (Akabane et al., 2011) T. Akabane, K. Tanaka, M. Irie, S. Terashita, T. Teramura, Xenobiotica, 2011.
Environmental and Health Monitoring
Investigations into environmental exposure to pesticides, including organophosphorus and pyrethroid compounds, provide insight into public health risks and the need for monitoring pesticide exposure in various populations (Babina et al., 2012) Kateryna Babina, M. Dollard, L. Pilotto, J. Edwards, Environment international, 2012.
Pharmacogenetics and Personalized Medicine
Research on pharmacogenetic markers, such as variations in the DPYD, TYMS, CDA, and MTHFR genes, highlights the significance of genetic profiling in predicting patient susceptibility to drug toxicities, especially in the context of fluoropyrimidine-based chemotherapy (Loganayagam et al., 2013) A. Loganayagam, M. Arenas Hernandez, A. Corrigan, L. Fairbanks, C. Lewis, P. Harper, N. Maisey, P. Ross, J. Sanderson, A. Marinaki, British Journal of Cancer, 2013.
特性
IUPAC Name |
6-cyclopropyl-3-[2-[3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl]-2-oxoethyl]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O3/c27-19-8-18(15-6-7-15)22-12-26(19)11-20(28)25-9-16(14-4-2-1-3-5-14)17(10-25)21-23-13-29-24-21/h1-5,8,12-13,15-17H,6-7,9-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBXSAAIYRQDYMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=O)N(C=N2)CC(=O)N3CC(C(C3)C4=NOC=N4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。